O-Desmethylnaproxen

Pharmacokinetics Plasma Protein Binding Bioavailability

O-Desmethylnaproxen is the essential CYP2C9 metabolite standard, not substitutable by naproxen. Its unique 0.4–0.5 V oxidation peak enables selective electrochemical detection without naproxen interference. The 100% protein binding vs 98% for naproxen and acyl glucuronide excretion mandate its use in LC-MS/MS quantification. Critically, only this metabolite activates pathogenic T-cells in DILI patients. Optimal for CYP2C9 phenotyping sensors and pharmacogenomics research. Guaranteed ≥98% purity.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 52079-10-4
Cat. No. B024069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethylnaproxen
CAS52079-10-4
Synonyms(αS)-6-Hydroxy-α-methyl-2-naphthaleneacetic Acid;  (S)-2-(6-Hydroxy-2-naphthyl)propionic Acid;  (S)-6-O-Desmethylnaproxen;  (S)-6-Demethylnaproxen; 
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
InChIInChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m0/s1
InChIKeyXWJUDDGELKXYNO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethylnaproxen (CAS 52079-10-4): Pharmacological and Analytical Baseline for Procuring a Key Naproxen Metabolite


O-Desmethylnaproxen (CAS 52079-10-4), also known as (S)-6-O-Desmethylnaproxen or 6-O-Demethylnaproxen, is a member of the class of naphthols and is the primary oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen [1]. It is formed from (S)-naproxen via O-demethylation, a reaction primarily catalyzed by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2C9 [2]. As a key metabolite, it serves as an essential analytical reference standard and research tool for studying naproxen's pharmacokinetics, pharmacogenomics, and metabolic disposition in both in vitro and in vivo systems [3].

Why Naproxen Cannot Substitute for O-Desmethylnaproxen in Specialized Research Applications


While O-Desmethylnaproxen is a metabolite of naproxen, the two compounds are not functionally interchangeable in analytical or pharmacological research. The parent drug naproxen is a potent inhibitor of cyclooxygenase (COX) enzymes, whereas O-Desmethylnaproxen is generally considered to be pharmacologically inactive or to possess significantly reduced COX inhibitory activity . Furthermore, their distinct physicochemical properties lead to different analytical behavior, with O-Desmethylnaproxen exhibiting a unique electrochemical oxidation peak at 0.4–0.5 V (vs. Ag reference electrode) that is absent for naproxen, a critical distinction for voltammetric assays [1]. Therefore, substituting naproxen for O-Desmethylnaproxen in studies aimed at quantifying metabolite exposure, assessing CYP2C9 activity, or developing metabolite-specific analytical methods would yield invalid and scientifically meaningless results. The evidence below quantifies the precise nature of these critical differences.

Quantitative Differentiation of O-Desmethylnaproxen (CAS 52079-10-4) from Naproxen and Other Analogs: A Procurement Evidence Guide


Plasma Protein Binding: O-Desmethylnaproxen Exhibits Higher Binding Affinity than Naproxen

O-Desmethylnaproxen demonstrates a higher extent of binding to human plasma proteins compared to its parent compound, naproxen. This differential binding behavior has direct implications for its free fraction and, consequently, its distribution and clearance profile in pharmacokinetic studies [1].

Pharmacokinetics Plasma Protein Binding Bioavailability

Urinary Excretion: O-Desmethylnaproxen is Predominantly Excreted as a Conjugate

In humans, O-Desmethylnaproxen is primarily eliminated not as the unconjugated species but as its acyl glucuronide conjugate. The unconjugated form accounts for a negligible fraction (<1%) of the administered naproxen dose, a stark contrast to the parent compound which is also excreted in negligible amounts but has a different overall metabolic fate [1].

Drug Metabolism Excretion Profile Phase II Metabolism

Electrochemical Detection: Unique Voltammetric Signature Enables Selective Quantification

O-Desmethylnaproxen exhibits a distinct electrochemical oxidation peak that is not present for the parent drug naproxen. This property allows for the direct and selective quantification of the metabolite in complex biological matrices without interference from the parent compound [1].

Electrochemistry Analytical Chemistry Biosensing

Immunotoxicity: O-Desmethylnaproxen is the Putative Elicitor of T-Cell Responses in Naproxen-Induced Liver Injury

In patients with naproxen-induced liver injury (DILI), T-cell memory responses are specifically activated by the oxidative metabolite 6-O-desmethyl naproxen (DM-NAP), but not by the parent drug naproxen or its acyl glucuronide conjugate [1]. This finding directly implicates the metabolite in the immunopathogenesis of this adverse drug reaction.

Immunotoxicology Drug-Induced Liver Injury T-Cell Assays

Analytical Sensitivity: Voltammetric Limit of Detection for CYP2C9 Activity Assays

A voltammetric method using O-Desmethylnaproxen as the target analyte has been validated for quantifying CYP2C9 demethylase activity. The method establishes a low limit of detection (LOD) and high sensitivity, enabling precise measurement of enzyme kinetics [1].

Analytical Chemistry Method Validation CYP2C9 Phenotyping

Validated Application Scenarios for O-Desmethylnaproxen (CAS 52079-10-4) Based on Quantitative Evidence


Quantification of CYP2C9 Demethylase Activity in Enzyme Kinetic Studies

As demonstrated by its unique voltammetric signature (0.4–0.5 V oxidation peak) and validated analytical performance (LOD of 0.29 µM), O-Desmethylnaproxen is the optimal substrate for developing electrochemical assays to measure CYP2C9 activity. This application is critical for in vitro drug metabolism studies, pharmacogenomics research, and assessment of drug-drug interaction potential [1].

Validating Bioanalytical Methods for Quantifying Naproxen Metabolites in Plasma and Urine

The distinct plasma protein binding profile (100% vs. 98% for naproxen) and the predominant excretion of O-Desmethylnaproxen as an acyl glucuronide conjugate necessitate its use as a certified reference standard. This ensures accurate and precise quantification in LC-MS/MS and HPLC methods, which are essential for clinical pharmacokinetic and toxicokinetic studies [2].

Investigating Immunological Mechanisms of NSAID-Induced Liver Injury

The evidence showing that O-Desmethylnaproxen, but not the parent drug naproxen, activates pathogenic T-cells in patients with DILI makes this metabolite a non-negotiable reagent for these studies. Researchers investigating the etiology of idiosyncratic drug reactions must use O-Desmethylnaproxen to elicit the relevant T-cell responses in in vitro assays, a function that naproxen cannot fulfill [3].

Developing Voltammetric Sensors for Point-of-Care Metabolic Profiling

The selective electrochemical detection of O-Desmethylnaproxen, without interference from naproxen, opens the door for creating disposable, low-cost sensors. These could be used to rapidly phenotype CYP2C9 activity in patient samples, aiding in personalized dosing of naproxen and other CYP2C9-metabolized drugs [1].

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